Home > Products > Screening Compounds P98444 > 3-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
3-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride - 1190016-55-7

3-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Catalog Number: EVT-2898115
CAS Number: 1190016-55-7
Molecular Formula: C20H25BrClN3O4S
Molecular Weight: 518.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

  • Compound Description: This compound features a piperazine ring substituted with a 2-methoxyphenyl group at the N-4 position. It also contains a benzamide moiety with a nitro group at the para position and a 2-pyridyl substituent on the amide nitrogen. The research highlights its intramolecular C-H⋯O hydrogen bonding and the chair conformation of the piperazine ring. []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

  • Compound Description: This compound contains a piperazine ring directly attached to an acetamide moiety. The other substituent on the acetamide nitrogen is a complex group featuring a chiral center connected to a 6-bromo-2-methoxyquinolin-3-yl ring, a phenyl ring, and a (S)-1-(4-methoxyphenyl)ethyl group. The study focuses on its chair-shaped piperazine conformation and weak intermolecular C—H⋯π interactions in its crystal structure. []

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

  • Compound Description: This compound, designated PB12, is identified as a potent and selective dopamine D(4) receptor ligand. [] It features a piperazine ring substituted with a 4-chlorophenyl group at the N-4 position. It also includes a benzamide moiety with a 3-methoxy substituent on the benzene ring. The research involves modifying PB12 to achieve D(3) receptor affinity.

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 19)

  • Compound Description: This compound is a derivative of PB12 with an extended butyl chain connecting the piperazine and benzamide moieties. The piperazine ring is substituted with a 2,3-dichlorophenyl group, and the benzamide has a 3-methoxy substituent. It displays high affinity for the D(3) receptor and high selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors. It is considered a candidate for positron emission tomography (PET) due to its affinity, lipophilicity, and potential for (11)C labeling. []

N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 27)

  • Compound Description: This compound is a high-affinity D(3) ligand with selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors. It is structurally similar to Compound 19, featuring a butyl linker, a 3-methoxy benzamide, and a piperazine substituted with a 2,3-dimethylphenyl group. It is also considered a potential PET candidate due to its affinity, lipophilicity, and potential for (11)C labeling. []

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (Compound 41)

  • Compound Description: This compound is a high-affinity D(3) ligand that is highly selective for the D(3) receptor over D(2), D(4), 5-HT(1A), and alpha(1) receptors. It is characterized by a butyl linker connecting the piperazine to a 7-methoxy-2-benzofurancarboxamide group. The piperazine is substituted with a 2,3-dichlorophenyl group. [] This compound is identified as a promising candidate for PET imaging due to its favorable pharmacological properties and potential for (11)C labeling.

(2R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT)

  • Compound Description: This compound, known as 8-OH-DPAT, is a 5-HT1A receptor agonist. It lacks cytotoxic activity against the cancer cells studied in the research. [] 8-OH-DPAT is a tetralin derivative with a hydroxyl group at position 8 and a di-n-propylamino substituent at position 2.

4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride (S14506)

  • Compound Description: This compound, designated S14506, demonstrates the highest activity against neuroblastoma tumors among the compounds tested. [] It acts as a 5-HT1A receptor agonist and exhibits cytotoxic activity against neuroblastoma SH-SY5Y cancer cells. S14506 features a piperazine ring substituted with a 7-methoxy-1-naphthalenyl group at N-1, an ethyl linker, and a benzamide with a fluoro substituent at the para position.

6-nitro-2-(4-undecylpiperazin-1-yl)quinoline hydrochloride (AZ07)

  • Compound Description: This compound, designated AZ07, exhibits the highest activity against PC-3 prostate cancer cells. It acts as an antagonist against the 5-HT1A receptor and shows cytotoxic activity. [] Structurally, AZ07 comprises a piperazine ring with an undecyl substituent at N-4, linked to a quinoline ring containing a nitro group at position 6.

2-[4-(cyclobutylmethyl)piperazin-1-yl]-6-nitroquinoline hydrochloride (AB22)

  • Compound Description: This compound, referred to as AB22, exhibits antagonistic activity on the cAMP pathway and agonistic activity on the ERK1/2 pathway in HEK293 cells overexpressing the 5-HT1A receptor gene. [] It comprises a piperazine ring substituted with a cyclobutylmethyl group at N-4, linked to a quinoline ring with a nitro group at position 6.

Paroxetine, N-Ac-paroxetine, and Fluoxetine

  • Compound Description: Paroxetine, N-Ac-paroxetine, and fluoxetine are classified as selective serotonin reuptake inhibitors (SSRIs). These compounds are known for their use in treating depression and anxiety disorders. [, ]

5-methoxy-3-1,2,3,6-tetrahydro-4-pyridinyl-1H-indole (RU 24969)

  • Compound Description: This compound, designated RU 24969, is a 5-HT1B receptor agonist that dose-dependently reduces cocaine self-administration in rats. [] This effect is consistent with a 5-HT1B agonist-induced potentiation of cocaine reinforcement. RU 24969 comprises a tetrahydropyridine ring linked to an indole ring bearing a methoxy substituent at position 5.

3-(1,2,5,6-tetrahydro-4-pyridyl)-5-propoxypyrrolo[3,2-b]pyridine (CP 94,253)

  • Compound Description: CP 94,253 is another 5-HT1B receptor agonist that, like RU 24969, potentiates cocaine reinforcement in rats. [] It dose-dependently reduces cocaine self-administration and increases the highest completed ratio for cocaine self-administration on a progressive ratio schedule. CP 94,253 consists of a tetrahydropyridine ring linked to a pyrrolo[3,2-b]pyridine structure with a propoxy group at position 5.

3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyridine (CP 93,129)

  • Compound Description: CP 93,129 is a 5-HT1B receptor agonist shown to enhance the reinforcing properties of cocaine in rats. [] Its structural similarity to CP 94,253 suggests a shared mechanism of action involving 5-HT1B receptor activation. CP 93,129 comprises a tetrahydropyridine ring linked to a pyrrolo[3,2-b]pyridine structure, lacking the propoxy group present in CP 94,253.

2′-methyl-4′-(5-methyl[1,2,4]oxadiazol-3-yl)-biphenyl-4-carboxylic acid[4-methodoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide (GR 127,935)

  • Compound Description: This compound, denoted as GR 127,935, is a partial agonist at both 5-HT1B and 5-HT1D receptors. [] In the study, GR 127,935 dose-dependently blocks the effect of CP 94,253 on cocaine self-administration, demonstrating its antagonistic properties at these receptors. GR 127,935 features a biphenyl structure linked to a carboxylic acid group, further connected to a methoxyphenyl amide containing a methylpiperazine substituent. A 5-methyl[1,2,4]oxadiazol group is also present.

4-iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-benzamide (p-MPPI)

  • Compound Description: p-MPPI is a selective antagonist at the 5-HT1A receptor. [, ] It is used to investigate the role of 5-HT1A receptors in various pharmacological studies, particularly in relation to serotonin-mediated effects. The structure of p-MPPI features a piperazine ring substituted with a methoxyphenyl group, linked to an ethyl chain that connects to a benzamide moiety. The benzamide is further substituted with an iodo group at position 4 and a pyridinyl group on the amide nitrogen.

(R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970)

  • Compound Description: SB-269970 is a selective antagonist at the 5-HT7 receptor. [] It is used in autoradiographic studies to characterize and localize 5-HT7 binding sites in brain tissue. SB-269970 consists of a phenol ring linked to a sulfonyl group, which is further attached to a pyrrolidine ring. The pyrrolidine ring is substituted with a 2-(2-(4-methylpiperidin-1-yl)ethyl) group.

N-[3-(2-dimethylamino)ethoxy-4-methoxy-phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-(1,1'-biphenyl)-4-carboxamide hydrochloride (SB-216641)

  • Compound Description: SB-216641 is a selective antagonist at the 5-HT1D receptor. [] It is used in autoradiographic studies to identify 5-HT1D binding sites in the brain. This compound features a biphenyl structure connected to a carboxamide group. The carboxamide is linked to a methoxyphenyl group containing a dimethylaminoethoxy substituent. A 5-methyl-1,2,4-oxadiazol group is also present.

Risperidone and Methiothepin

  • Compound Description: Risperidone and methiothepin are both antagonists with affinity for various serotonin receptors, including the 5-HT7 receptor. [] Risperidone is an atypical antipsychotic primarily used to treat schizophrenia and bipolar disorder. Methiothepin is a non-selective serotonin antagonist used in research to study the role of serotonin receptors.

Pindolol, N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide (WAY-100135), and Citalopram

  • Compound Description: Pindolol is a beta-adrenergic receptor antagonist that also exhibits some affinity for the 5-HT1A receptor. [, ] It is often used in combination with antidepressants to potentially enhance their effects. WAY-100135 is a highly selective antagonist for the 5-HT1A receptor. [, ] Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat depression. []

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635)

  • Compound Description: WAY-100635 is a selective antagonist for the 5-HT1A receptor. [, ] It is often used in research to study the role of 5-HT1A receptors in various physiological and behavioral processes. This compound features a piperazine ring substituted with a 2-methoxyphenyl group, linked to an ethyl chain that connects to a cyclohexanecarboxamide moiety. The amide nitrogen is further substituted with a 2-pyridinyl group.

4-fluoro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl benzamide

  • Compound Description: This compound is a 5-HT1A receptor antagonist used in studies investigating the effects of blocking this receptor subtype. [] It features a piperazine ring substituted with a 2-methoxyphenyl group, linked to an ethyl chain that connects to a benzamide moiety. The benzamide is further substituted with a fluoro group at position 4 and a 2-pyridinyl group on the amide nitrogen.

(-)-tertatolol

  • Compound Description: (-)-tertatolol is a beta-adrenergic receptor antagonist that also exhibits antagonistic activity at 5-HT1A receptors. [] It is used in research to investigate the role of both beta-adrenergic and 5-HT1A receptors in various physiological and behavioral processes.

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy) benzamide (Compound 1)

  • Compound Description: This compound, referred to as Compound 1, exhibits inhibitory activity against anti-apoptotic proteins of the Bcl-2 family. [] The research focuses on its various crystalline forms, including anhydrate, hydrate, solvate, hydrochloride salt, and sulfate salt, emphasizing its potential as a pharmaceutical ingredient. Structurally, it features a complex multi-ring system including a piperazine ring substituted with a [2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl group. It also contains a sulfonamide moiety linked to a 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl group and a benzamide moiety connected to a 1H-pyrrolo[2,3-b]pyridin-5-yloxy group.

N-(4-(4-((2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoyl)-4-(((1R)-3-(morpholin-4-yl)-1-((phenylsulfanyl)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)benzenesulfonamide

  • Compound Description: This compound is a complex molecule featuring a piperazine ring, benzamide moiety, sulfonamide group, and a trifluoromethylsulfonyl substituent. [] The research focuses on developing a scalable process for its synthesis, emphasizing its potential as a pharmaceutical agent. Structurally, it comprises a piperazine ring substituted with a (2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl)methyl group, linked to a benzamide moiety. This benzamide is further connected to a sulfonamide group, which is substituted with a 4-(((1R)-3-(morpholin-4-yl)-1-((phenylsulfanyl)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)phenyl group.

3-[4-Chloro-2-hydroxy-3-(4-methylpiperazin-1-sulfonyl)phenylamino]-4-phenylamino-cyclobut-3-en-1,2-dione and its Derivatives

  • Compound Description: This compound and its various derivatives represent a series of receptor antagonists with specific substitutions on the phenylamino group attached to the cyclobut-3-en-1,2-dione ring. [] The core structure comprises a cyclobut-3-en-1,2-dione ring with two phenylamino substituents. One phenylamino group is substituted with a 4-chloro-2-hydroxy-3-(4-methylpiperazin-1-sulfonyl) moiety, while the other phenylamino group carries different substituents, such as 2-chloro, 2-bromo, 2-fluoro, 4-fluoro, and 2-methoxy groups.

(S)-(+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

  • Compound Description: PD-128,907 is a dopamine D2/D3 receptor agonist with a preferential affinity for the D3 receptor. [] It is used in studies investigating the role of dopamine D3 receptors in behavior, particularly in relation to yawning behavior in rats. The compound is a chiral molecule with a specific stereochemistry indicated by (S)-(+)-(4aR,10bR). It features a benzopyrano-oxazine ring system with a propyl substituent at position 4.

(R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,908)

  • Compound Description: PD-128,908 is the enantiomer of PD-128,907, also acting as a dopamine D2/D3 receptor agonist. [] Its pharmacological properties might differ from PD-128,907 due to its opposite stereochemistry, designated as (R)-(-)-(4aS,10bS).

Quinelorane [(5aR-trans)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride]

  • Compound Description: Quinelorane is a dopamine D2/D3 receptor agonist with a higher affinity for the D3 receptor. [] It is used in research to investigate the role of dopamine D3 receptors in various physiological and behavioral processes. The compound features a pyridoquinazoline ring system with a propyl substituent at position 6.

Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine)

  • Compound Description: Pramipexole is a dopamine D2/D3 receptor agonist primarily used to treat Parkinson's disease and restless legs syndrome. [] It has a higher affinity for the D3 receptor compared to the D2 receptor. Pramipexole is a tetrahydrobenzothiazole derivative with a propyl substituent on the amino group at position 2.

(±)-7-hydroxy-2-dipropylaminotetralin HBr (7-OH-DPAT)

  • Compound Description: 7-OH-DPAT is a non-selective agonist at 5-HT1A receptors, meaning it activates both pre- and postsynaptic 5-HT1A receptors. [] It is often used in research to investigate the role of 5-HT1A receptors in various physiological and behavioral processes. 7-OH-DPAT is a tetralin derivative with a hydroxyl group at position 7 and a dipropylamino substituent at position 2.

trans-(-)-(4aR)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl (Quinpirole)

  • Compound Description: Quinpirole is a dopamine D2/D3 receptor agonist with a higher affinity for the D3 receptor. [] It is used in research to investigate the role of dopamine D3 receptors in various physiological and behavioral processes. Quinpirole is a chiral molecule with a specific stereochemistry indicated by trans-(-)-(4aR). It features a pyrazoloquin

Properties

CAS Number

1190016-55-7

Product Name

3-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

IUPAC Name

3-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride

Molecular Formula

C20H25BrClN3O4S

Molecular Weight

518.85

InChI

InChI=1S/C20H24BrN3O4S.ClH/c1-28-18-5-7-19(8-6-18)29(26,27)24-13-11-23(12-14-24)10-9-22-20(25)16-3-2-4-17(21)15-16;/h2-8,15H,9-14H2,1H3,(H,22,25);1H

InChI Key

CJOBBIFTFQXAER-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)Br.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.